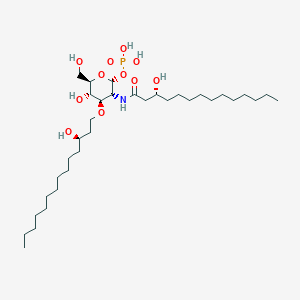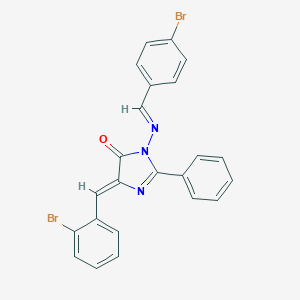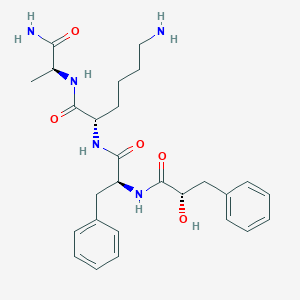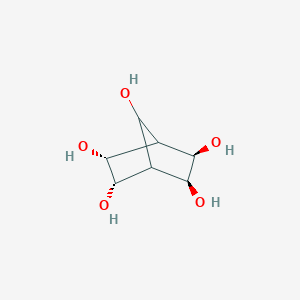![molecular formula C22H26ClN3O3 B236943 Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family member BTK. BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
作用機序
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to its cognate antigen. BTK activation leads to downstream signaling events that promote B-cell survival and proliferation.
Inhibition of BTK by this compound leads to disruption of B-cell receptor signaling and subsequent inhibition of B-cell survival and proliferation. This compound has been shown to induce apoptosis in B-cell lymphoma cells through inhibition of BTK.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK in biochemical assays. In preclinical studies, this compound has shown efficacy in various B-cell lymphoma models, including diffuse large B-cell lymphoma, mantle cell lymphoma, and follicular lymphoma. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
In clinical trials, this compound has shown a favorable safety profile and demonstrated clinical activity in patients with relapsed or refractory B-cell lymphoma. The most common adverse events associated with this compound include diarrhea, fatigue, and nausea.
実験室実験の利点と制限
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has several advantages for lab experiments, including its potency and selectivity for BTK. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
One limitation of this compound for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to formulate this compound for in vivo studies. Another limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
For the development of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate include combination therapy for the treatment of B-cell malignancies and potential applications in the treatment of autoimmune diseases.
合成法
The synthesis of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the reaction of 4-ethylpiperazine with 4-chlorobenzoic acid to form 4-(4-ethylpiperazin-1-yl)benzoic acid, which is then reacted with 4-chlorophenylacetyl chloride to form 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoic acid. The final step involves the esterification of the carboxylic acid with methyl iodide to form this compound.
科学的研究の応用
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK activity and has demonstrated efficacy in various B-cell lymphoma models. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
In clinical trials, this compound has shown promising results in patients with relapsed or refractory B-cell lymphoma. In a phase 1 study, this compound showed a favorable safety profile and demonstrated clinical activity in patients with relapsed or refractory B-cell lymphoma. This compound is currently being evaluated in several phase 2 clinical trials for the treatment of B-cell malignancies.
特性
分子式 |
C22H26ClN3O3 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-25-10-12-26(13-11-25)20-9-6-17(22(28)29-2)15-19(20)24-21(27)14-16-4-7-18(23)8-5-16/h4-9,15H,3,10-14H2,1-2H3,(H,24,27) |
InChIキー |
AWXGLLJLHXMSIQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)

![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)